molecular formula C22H31FN4O3S B10831913 4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide

4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide

Cat. No.: B10831913
M. Wt: 450.6 g/mol
InChI Key: ZLVKIBLQXFILMA-IKGGRYGDSA-N
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Description

EPZ-719 is a novel and potent inhibitor of the enzyme SET domain-containing protein 2 (SETD2), which is a histone methyltransferase. This compound has shown significant potential in various scientific research applications, particularly in the fields of oncology and virology .

Preparation Methods

EPZ-719 is synthesized through a series of chemical reactions that involve the formation of its indole core and the attachment of various functional groups. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

EPZ-719 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of EPZ-719 with modified functional groups .

Scientific Research Applications

EPZ-719 has a wide range of scientific research applications:

Mechanism of Action

EPZ-719 exerts its effects by selectively inhibiting the SETD2 enzyme. SETD2 is responsible for the trimethylation of lysine 36 on histone H3 (H3K36me3), a modification that plays a crucial role in gene expression, DNA repair, and RNA splicing. By inhibiting SETD2, EPZ-719 disrupts these processes, leading to altered gene expression and impaired cellular functions .

Properties

Molecular Formula

C22H31FN4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H31FN4O3S/c1-14-7-8-19(23)18-12-20(25-21(14)18)22(28)24-15-5-4-6-16(11-15)27-10-9-17(13-27)26(2)31(3,29)30/h7-8,12,15-17,25H,4-6,9-11,13H2,1-3H3,(H,24,28)/t15-,16+,17+/m1/s1

InChI Key

ZLVKIBLQXFILMA-IKGGRYGDSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CC[C@@H](C4)N(C)S(=O)(=O)C

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCC(C4)N(C)S(=O)(=O)C

Origin of Product

United States

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